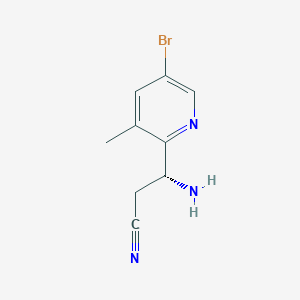
(R)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a bromine atom, and a nitrile group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access . This inhibition can disrupt cellular signaling pathways and lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-methylpyridin-2-amine: A precursor in the synthesis of ®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile.
2-Amino-5-bromoisonicotinonitrile: Another pyridine derivative with similar structural features.
5-Bromo-3-chloropyridin-2-amine: A related compound with a chlorine atom instead of a methyl group.
Uniqueness
®-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable molecule in scientific research .
Propiedades
Fórmula molecular |
C9H10BrN3 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C9H10BrN3/c1-6-4-7(10)5-13-9(6)8(12)2-3-11/h4-5,8H,2,12H2,1H3/t8-/m1/s1 |
Clave InChI |
VLNROIIALPQQPN-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CC(=CN=C1[C@@H](CC#N)N)Br |
SMILES canónico |
CC1=CC(=CN=C1C(CC#N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


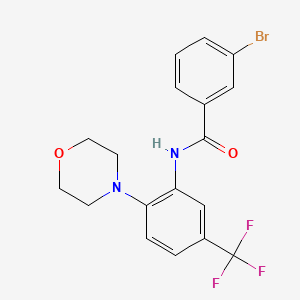
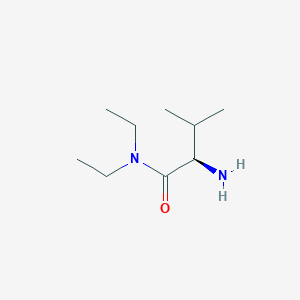
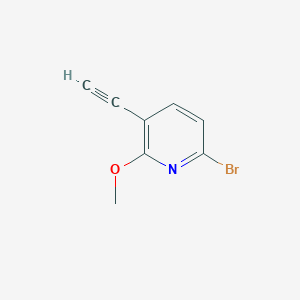
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
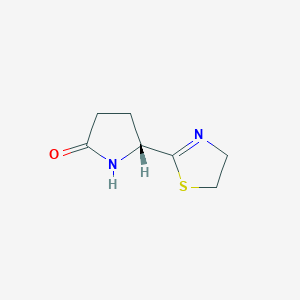
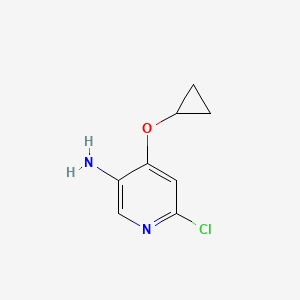
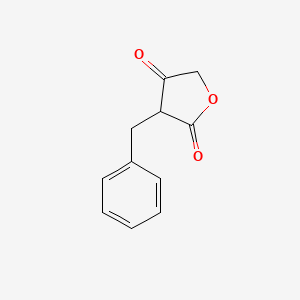
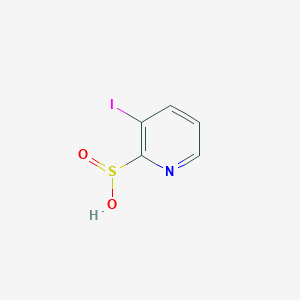
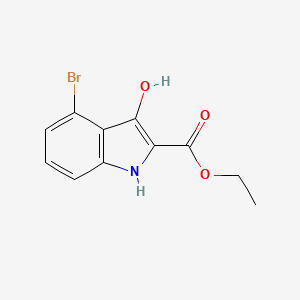
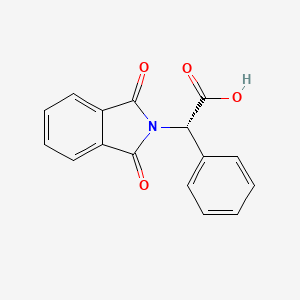
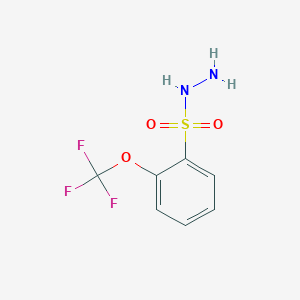
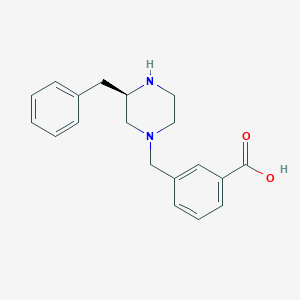
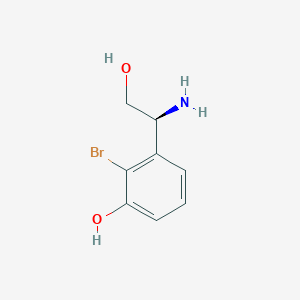
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)
